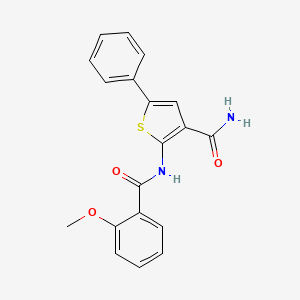
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C12H10BrNO2 This compound is characterized by the presence of a bromine atom attached to an ethyl-substituted phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Bromination: The starting material, 2-ethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Pyrrole Formation: The brominated product is then subjected to a reaction with a suitable pyrrole precursor, such as pyrrole-2,5-dione, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
科学的研究の応用
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
- 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(4-bromo-2-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both bromine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-7-9(13)3-4-10(8)14-11(15)5-6-12(14)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIIRWQDBLKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2790215.png)


![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)
![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)
![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)





![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)
